4-Benzyloxy Etoposide
Description
Historical Context and Evolution of Podophyllotoxin (B1678966) Analogues
The journey of podophyllotoxin and its derivatives in medicine began centuries ago, with extracts from the Mayapple plant (Podophyllum peltatum) being used in folk remedies. google.com The biologically active component, podophyllotoxin, was first isolated in 1880. epo.org While it demonstrated significant bioactivity, including antimitotic properties, its clinical application as an anticancer agent was hampered by considerable toxicity, including gastrointestinal and neurological side effects. epo.orgiarc.fr
This toxicity prompted scientists in the 1950s and 1960s to pursue the development of less toxic, semi-synthetic analogues. iarc.fracs.org This research led to a pivotal shift in the mechanism of action; while podophyllotoxin inhibits microtubule assembly, its derivatives were found to target the enzyme topoisomerase II. chemicalbook.comnih.gov This endeavor culminated in the synthesis of two clinically significant drugs: etoposide (B1684455) and teniposide. chemicalbook.comnih.gov Etoposide was first synthesized in 1966 and received approval from the U.S. Food and Drug Administration (FDA) in 1983, becoming a cornerstone in the treatment of various malignancies, including small-cell lung cancer and testicular cancer. iarc.frepo.org
The evolution from a toxic natural product to a clinically vital anticancer drug illustrates the power of medicinal chemistry to optimize natural compounds for therapeutic use. chemicalbook.com The development timeline of key podophyllotoxin derivatives is highlighted below:
| Year | Milestone | Compound(s) | Significance |
| 1880 | Isolation | Podophyllotoxin | First isolation of the active lignan (B3055560) from plant sources. epo.org |
| 1950s | Research Initiative | Podophyllotoxin Analogues | Efforts began to create less toxic derivatives for cancer therapy. acs.org |
| 1966 | Synthesis | Etoposide | First chemical synthesis of this key derivative. epo.org |
| 1971 | Clinical Trials | Etoposide | The first clinical trials of etoposide were initiated. iarc.fr |
| 1983 | FDA Approval | Etoposide | Approved for medical use in the United States. iarc.frepo.org |
Rationale for Structural Modification of Etoposide
Despite its success, etoposide possesses certain limitations that drive ongoing research into further structural modifications. A primary issue is its poor water solubility, which complicates formulation and can lead to variable pharmacokinetics. google.com This has been a major impetus for developing derivatives with improved physicochemical properties. One of the most successful outcomes of this effort is etoposide phosphate (B84403), a water-soluble prodrug that is rapidly converted to etoposide in the body. acs.org
Other key reasons for modifying the etoposide structure include:
Overcoming Drug Resistance: Cancer cells can develop resistance to etoposide, often through mechanisms like the efflux of the drug by P-glycoprotein. drugbank.com Research has focused on creating analogues that can evade these resistance mechanisms.
Improving Bioavailability: The oral bioavailability of etoposide can be variable. drugbank.com Modifications aim to create compounds with more predictable and efficient absorption.
Enhancing Anticancer Activity: Scientists continuously explore modifications to the etoposide scaffold to increase its potency against tumor cells. google.com This includes altering various parts of the molecule, such as the C-4 position, to improve its interaction with topoisomerase II. google.comoup.com
Reducing Toxicity: While less toxic than podophyllotoxin, etoposide can cause significant side effects, such as myelosuppression. google.com The synthesis of new derivatives aims to reduce toxicity to normal cells while maintaining or increasing anticancer efficacy. drugbank.com
Structural modifications have been explored on different rings of the podophyllotoxin skeleton. For instance, modifications to the C-ring and the pendant trimethoxyphenyl E-ring have been investigated to generate derivatives with superior pharmacological profiles. iarc.froup.com
Positioning of 4-Benzyloxy Etoposide within Contemporary Anticancer Drug Discovery
Within the landscape of anticancer drug development, this compound is not positioned as an active therapeutic agent itself but as a crucial chemical intermediate in the synthesis of etoposide and its derivatives. Its primary role is that of a protected precursor.
In the multi-step synthesis of etoposide and its prodrug, etoposide phosphate, a key challenge is to selectively perform chemical reactions on specific parts of the complex molecule. The phenolic hydroxyl group at the 4'-position of the aglycone, 4'-demethylepipodophyllotoxin (B1664165), is reactive. To prevent it from interfering with subsequent steps, such as the critical glycosylation reaction at the C-4 position, it must be protected. iarc.fracs.org
The benzyloxy group (or more specifically, a benzyloxycarbonyl group) serves as an effective protecting group for this 4'-hydroxyl function. epo.orgepo.org The synthesis strategy involves:
Protecting the 4'-hydroxyl group of 4'-demethylepipodophyllotoxin with a benzyl-containing group, forming a benzyloxy or benzyloxycarbonyl derivative. epo.orgnih.gov
Performing the glycosylation reaction, coupling the protected aglycone with a suitable glucose derivative. acs.orgnih.gov
Removing the protecting group (deprotection) in a final step, often through catalytic hydrogenation, to yield the final active drug, etoposide. google.comoup.com
The use of a benzyl (B1604629) ether-protecting group is a key feature in efficient and scalable syntheses of etoposide phosphate, allowing for a single, mild deprotection step at the end of the process. acs.orgacs.org Therefore, this compound and related compounds like 4'-O-benzyloxycarbonyl-4'-demethylepipodophyllotoxin are vital tools in the chemical and process development of etoposide-based anticancer drugs, enabling their large-scale and high-purity production. epo.orgacs.org
Structure
3D Structure
Properties
Molecular Formula |
C36H38O13 |
|---|---|
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,5-dimethoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22+,27-,28-,29+,30-,31+,32-,34-,36+/m1/s1 |
InChI Key |
FLJDTVHCABVNFY-QWRYWREBSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 4 Benzyloxy Etoposide
Synthetic Approaches to Etoposide (B1684455) Scaffolds and Precursors
The synthesis of the etoposide scaffold is a complex undertaking that begins with the natural product podophyllotoxin (B1678966). researchgate.net A key precursor in many synthetic routes is 4'-demethylepipodophyllotoxin (B1664165). acs.orggoogle.com This compound serves as the aglycone to which the glycosidic moiety is attached. The synthesis often involves the protection of the phenolic hydroxyl group of 4'-demethylepipodophyllotoxin before the glycosylation step, although recent methods have explored direct glycosylation without this protecting group. acs.orggoogle.com
Another critical component is the glucose derivative that will form the glycosidic bond. A commonly used precursor is 4,6-O-ethylidene-2,3-O-dibenzyl-d-glucose. acs.org The synthesis of these precursors requires careful control of stereochemistry to ensure the correct configuration in the final etoposide molecule.
Strategies for Targeted Modification at the 4'-Position of Etoposide
The 4'-position of etoposide, the site of the phenolic hydroxyl group, is a prime target for modification to create new analogs with potentially improved properties. acs.orgmdpi.com The introduction of different substituents at this position can influence the drug's solubility, metabolic stability, and interaction with its biological target, topoisomerase II. mdpi.comnih.gov
One strategy involves the use of a protecting group at the 4'-position of the 4'-demethylepipodophyllotoxin precursor. This protecting group can be later removed to yield etoposide or replaced with other functional groups. For instance, a benzyloxycarbonyl group has been used as a protecting group in the synthesis of etoposide. tandfonline.com
Specific Reaction Pathways for Benzyloxy Introduction
The introduction of a benzyloxy group at the 4'-position of the etoposide scaffold is a key step in the synthesis of 4-Benzyloxy Etoposide. A direct approach involves the alkylation of the 4'-hydroxyl group of a suitable precursor. grafiati.com For example, the reaction of 4'-demethylepipodophyllotoxin with benzyl (B1604629) bromide in the presence of a base can introduce the benzyloxy group. mdpi.com
Alternatively, the benzyloxy group can be incorporated into the precursor molecules before the crucial glycosylation step. For instance, 4'-O-benzyloxycarbonyl-epi-podophyllotoxin has been used as a precursor in the synthesis of etoposide, where the benzyloxycarbonyl group is later cleaved. tandfonline.com A more direct approach involves the use of a benzyl ether-protected phosphate (B84403) group on the 4'-demethylepipodophyllotoxin prior to coupling with the sugar moiety. This strategy allows for the introduction of the benzyloxy group early in the synthesis and its subsequent removal in a single step. acs.orgacs.org
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |
| 4'-demethylepipodophyllotoxin | Dibenzyl phosphate | DCC (Dicyclohexylcarbodiimide) | 4'-O-(Dibenzylphosphoryl)-4'-demethylepipodophyllotoxin | acs.org |
| 4'-Demethylepipodophyllotoxin phosphate dibenzyl ester | 4,6-O-Ethylidene-2,3-di-O-benzyl-D-glucose | TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | 4'-O-(Dibenzylphosphoryl)-4'-demethylepipodophyllotoxin-4,6-O-ethylidene-2,3-di-O-benzyl-β-D-glucopyranoside | acs.org |
| 4'-Demethyl-epipodophyllotoxin | 2,3-Di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose | Trimethylsilyl (B98337) trifluoromethane (B1200692) sulfonate (TMSOTf) | 4'-Demethylepipodophyllotoxin-4-(2,3-di-O-dichloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | google.com |
Role of Protecting Groups in Complex Glycoside Synthesis
Protecting groups are essential tools in the synthesis of complex glycosides like etoposide and its derivatives. acs.orggrafiati.com They are used to temporarily block reactive functional groups, such as hydroxyl groups on the sugar moiety and the phenolic hydroxyl group on the aglycone, to prevent unwanted side reactions during synthesis. google.comgrafiati.com
In the context of this compound synthesis, benzyl ethers are commonly employed as protecting groups for the hydroxyl groups on the glucose derivative. acs.orgacs.org These groups are stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a process that is compatible with the other functional groups present in the molecule. grafiati.com The use of benzyl protecting groups on both the phosphate and the sugar moieties allows for a single, mild deprotection step at the end of the synthesis. acs.orgacs.org
Stereochemical Control in Glycosidation Reactions
The formation of the glycosidic bond between the aglycone and the sugar is a critical step that requires precise stereochemical control to obtain the desired β-anomer of etoposide. google.comacs.org The stereochemical outcome of the glycosidation reaction is influenced by several factors, including the nature of the protecting groups on the sugar, the choice of catalyst, and the reaction conditions. ptfarm.plnih.gov
In the synthesis of etoposide, the use of a participating group at the C-2 position of the glucose donor, such as an acetyl or benzyl group, can direct the stereochemistry of the glycosidic bond to favor the formation of the 1,2-trans-glycoside (the β-anomer). ptfarm.pl Lewis acids, such as boron trifluoride etherate (BF3·OEt2) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), are commonly used as catalysts to promote the glycosylation reaction. google.comtandfonline.com The choice of solvent can also play a significant role in the stereoselectivity of the reaction. acs.org In some cases, a crystallization-induced stereoselective glycosidation reaction has been employed to achieve high yields of the desired β-anomer. acs.org
Molecular and Cellular Mechanisms of Action
Interaction with DNA Topoisomerase II
The primary intracellular target of 4-Benzyloxy Etoposide (B1684455) is DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA by catalyzing the transient breaking and rejoining of double-stranded DNA. nih.gov The drug's activity is not directed at the enzyme in isolation but rather at the enzyme-DNA complex. nih.gov
Stabilization of the DNA-Topoisomerase II Cleavable Complex
The catalytic cycle of topoisomerase II involves the formation of a temporary covalent intermediate, known as the cleavable complex, where the enzyme is linked to the 5' ends of the cleaved DNA. 4-Benzyloxy Etoposide acts by binding to this transient complex, effectively stabilizing it. nih.gov This stabilization prevents the enzyme from completing its catalytic cycle, specifically inhibiting the re-ligation of the cleaved DNA strands. nih.gov By trapping the enzyme in this state, the drug converts a fleeting intermediate into a long-lasting lesion. nih.gov Evidence suggests that the interaction is primarily between the drug and the topoisomerase II enzyme, rather than with the DNA itself. nih.gov This action transforms topoisomerase II from an essential enzyme into a DNA-damaging agent. researchgate.net
Induction of DNA Double-Strand Breaks and Single-Strand Breaks
The direct consequence of stabilizing the cleavable complex is the accumulation of DNA breaks. nih.gov When a replication fork or transcription machinery collides with the trapped topoisomerase II-DNA complex, the transient single-strand nicks are converted into permanent and cytotoxic DNA double-strand breaks (DSBs). nih.gov These DSBs are the principal lesions responsible for the compound's cellular effects. nih.gov The generation of these breaks destabilizes the genome and, when present in sufficient numbers, triggers cellular damage response pathways. nih.govresearchgate.net The formation of these lesions is a hallmark of topoisomerase II poisons like Etoposide and its derivatives. nih.govoncotarget.com
| Lesion Type | Mechanism of Formation | Reference |
| DNA Double-Strand Breaks (DSBs) | Collision of replication or transcription machinery with the stabilized drug-enzyme-DNA ternary complex. | nih.gov |
| DNA Single-Strand Breaks (SSBs) | Initial cleavage of DNA by topoisomerase II, which is then trapped by the drug before re-ligation. | nih.gov |
Cell Cycle Perturbations and Arrest
The presence of significant DNA damage, particularly DSBs, activates cellular DNA damage response (DDR) pathways. researchgate.netnih.gov These pathways initiate signaling cascades that lead to halts in cell cycle progression, providing the cell with an opportunity to repair the damage.
Specific Effects on S and G2 Phases of the Cell Cycle
Cells treated with Etoposide, and by extension its derivatives like this compound, exhibit a characteristic arrest in the S and G2 phases of the cell cycle. nih.govresearchgate.net The G2 arrest is a prominent feature, preventing cells with damaged DNA from entering mitosis. nih.gov At certain concentrations, a delay in the S-phase can also be observed, as the DNA damage interferes with ongoing replication. nih.govnih.gov This cell cycle blockade is a crucial checkpoint response to the induced genetic lesions. nih.govnih.gov
| Cell Cycle Phase | Effect of this compound | Cellular Consequence |
| S Phase | Delay in progression | Interference with DNA replication due to DNA breaks. nih.gov |
| G2 Phase | Arrest | Activation of the G2/M checkpoint to prevent entry into mitosis with damaged DNA. nih.govresearchgate.net |
Downstream Consequences for Cell Proliferation
The sustained arrest in the G2 phase has significant consequences for cell proliferation. Cells that are unable to repair the extensive DNA damage and overcome the G2 checkpoint are ultimately prevented from dividing. nih.gov This long-term arrest can lead to cellular senescence or, more commonly, trigger programmed cell death pathways. nih.gov The inability of the cell to progress through the cell cycle and divide is a primary contributor to the compound's anti-proliferative effects.
Apoptosis Induction Pathways
If the DNA damage induced by this compound is too severe to be repaired, the cell initiates apoptosis, or programmed cell death. nih.govnih.gov This process eliminates genetically compromised cells and is a key component of the compound's cytotoxic activity. The tumor suppressor protein p53 plays a central role in this process. nih.govresearchgate.net Upon sensing DNA damage, p53 is activated and can transcriptionally upregulate pro-apoptotic proteins. nih.govresearchgate.net
Modulation of Apoptotic and Anti-apoptotic Protein Expression
The commitment to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. This compound influences this balance by modulating the expression of key regulatory molecules. The activation of p53 leads to the transcriptional upregulation of pro-apoptotic genes, including PUMA (p53-upregulated modulator of apoptosis) and Bax, a member of the BCL-2 family. nih.govresearchgate.net
Etoposide's effects extend to the mitochondrial pathway of apoptosis, where it influences the interactions of BCL-2 family members. nih.gov The pro-apoptotic protein Bax can translocate to the mitochondria, leading to the release of cytochrome c, a critical step in the formation of the apoptosome and the activation of caspase-9. frontiersin.org Conversely, the compound can affect anti-apoptotic proteins. For instance, the chaperone protein Hsp70, which can inhibit apoptosis by binding to proteins like Caspase-3, can be a target. mdpi.com Compounds that disrupt the Hsp70-Caspase-3 complex have been shown to enhance etoposide-induced apoptosis, suggesting that overcoming anti-apoptotic defenses is a key aspect of its efficacy. mdpi.com
Exploration of Additional Molecular Targets and Cellular Effects
Influence on Gene Transcription and Oncogene Amplification
The primary mechanism of inducing DNA strand breaks via topoisomerase II inhibition has significant downstream consequences for gene transcription. nih.gov The presence of these breaks can physically perturb the process of transcription. nih.govplos.org Studies have shown that etoposide treatment leads to dynamic alterations in the expression of numerous genes involved in various cellular processes, not limited to the DNA damage response. nih.gov For example, etoposide has been found to affect transcription by binding to the transcription factor E2F-4, thereby inhibiting gene transcription mediated by E2F-4/DP complexes. nih.gov
Furthermore, the compound can influence the function of oncogenes. It interacts with proteins like the bridging integrator-1 (BIN1), a tumor suppressor that binds to the c-MYC oncogene and inhibits its function. nih.gov In the context of cancer genetics, oncogenes are often amplified to drive tumor growth. A major mechanism for this is the formation of extrachromosomal DNA (ecDNA), which are small circular DNA fragments that can carry oncogenes and are found in high copy numbers in aggressive cancers like glioblastoma and small cell lung cancer. elifesciences.orgbiorxiv.orgnih.gov While etoposide's direct effect on ecDNA formation is complex, its ability to induce widespread DNA damage is a key stressor in cancer cells characterized by such genomic instability. The high levels of oncogene expression from ecDNA are primarily driven by their increased copy number. elifesciences.orgbiorxiv.org
Impact on Autophagy Mechanisms
Autophagy is a cellular process for degrading and recycling cellular components, which can act as a survival mechanism for cancer cells under stress, such as chemotherapy. mdpi.com Research has demonstrated that etoposide treatment can induce autophagy in cancer cells. nih.gov This is evidenced by the formation of autophagic vacuoles and the upregulation of autophagy-related proteins like LC3-II. nih.gov
The induction of autophagy by etoposide can, in some contexts, promote cell survival, thereby acting as a resistance mechanism. nih.gov Consequently, inhibiting autophagy has been shown to enhance the cell-killing effects of etoposide. nih.gov The activation of AMP-activated protein kinase (AMPK) has been identified as a key event associated with etoposide-induced autophagy. nih.govresearchgate.net Blocking AMPK can suppress autophagy and trigger apoptosis, highlighting the intricate crosstalk between these two pathways in determining the cellular response to this compound. nih.gov Interestingly, the induction of autophagy by etoposide does not appear to be dependent on p53 activation; in fact, inhibiting p53 can lead to an increase in autophagy. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design
Significance of the 4'-Position Modification for Biological Activity
Research has shown that while the 4'-hydroxyl group is essential for the metabolism and activity of etoposide (B1684455), certain substitutions at this position are tolerated and can even lead to compounds with improved properties. nih.govpharmacophorejournal.com The introduction of a benzyloxy group is one such modification that has been explored to understand its influence on the drug's interaction with topoisomerase II and its cytotoxic effects. This strategic alteration is part of a broader effort to develop novel etoposide derivatives with enhanced therapeutic potential. nih.govnih.gov
Impact of the Benzyloxy Moiety on Topoisomerase II Inhibitory Potency
Etoposide functions by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govsmolecule.com It stabilizes the covalent complex formed between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. nih.govnih.gov The interaction between etoposide and topoisomerase II is a critical determinant of its anticancer activity. nih.gov
The introduction of a benzyloxy group at the 4'-position can influence the drug's ability to inhibit topoisomerase II. While the parent 4'-hydroxyl group is considered important for this interaction, studies on various 4'-substituted analogs have shown that modifications can modulate this inhibitory potency. pharmacophorejournal.comnih.gov The specific impact of the benzyloxy moiety is a subject of ongoing research to determine whether it enhances or diminishes the drug's ability to poison topoisomerase II.
Correlation Between Benzyloxy Substitution and In Vitro Cytotoxicity
The ultimate measure of an anticancer drug's effectiveness is its ability to kill cancer cells, a property known as cytotoxicity. In vitro studies using various cancer cell lines are essential for evaluating the cytotoxic potential of new compounds. Research on quinoline (B57606) derivatives has shown that the presence and position of a methoxy (B1213986) substitution on the C-4 benzyloxy ring can significantly affect cytotoxic activity. nih.gov Specifically, compounds with a 3',5'-dimethoxy-benzyloxy side chain demonstrated the highest potency against several cancer cell lines. nih.gov Conversely, compounds with an unsubstituted benzyloxy or a 4'-methoxybenzyloxy side chain were found to be less active. nih.gov
The following table summarizes the in vitro cytotoxic effects of certain benzyloxy-substituted compounds against various human tumor cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzyloxy-Substituted Analogs
| Compound | Substitution | HL-60 (Leukemia) | Hep3B (Liver) | H460 (Lung) | COLO 205 (Colon) | Detroit 551 (Normal) |
|---|---|---|---|---|---|---|
| 7e | 3',5'-(OCH3)2 | >50 | 0.72 | 2.0 | 3.3 | >50 |
| 8e | 6-fluoro, 3',5'-(OCH3)2 | <1 | <1 | <1 | <1 | >50 |
| 9b | 6-chloro, 2'-OCH3 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | >50 |
| 9c | 6-chloro, 3'-OCH3 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | >50 |
| 9e | 6-chloro, 3',5'-(OCH3)2 | <1 | <1 | <1 | <1 | >50 |
| 10b | 6-methyl, 2'-OCH3 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | >50 |
| 10c | 6-methyl, 3'-OCH3 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | >50 |
| 10e | 6-methyl, 3',5'-(OCH3)2 | <1 | <1 | <1 | <1 | >50 |
| 11b | 6-methoxy, 2'-OCH3 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | >50 |
| 11c | 6-methoxy, 3'-OCH3 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | 0.2-5.0 | >50 |
| 11e | 6-methoxy, 3',5'-(OCH3)2 | 0.014-0.04 | 0.014-0.04 | 0.014-0.04 | 0.014-0.04 | >50 |
| 15d | 4'-OCH3 | 10.0 | >50 | >50 | >50 | >50 |
| Etoposide | - | 5.48 | - | 1.0 | - | - |
Data derived from a study on benzyloxyquinolin-2(1H)-one derivatives. nih.gov
These findings highlight a clear correlation between the substitution pattern on the benzyloxy moiety and the resulting in vitro cytotoxicity, with some analogs showing significantly greater potency than the parent drug, etoposide. nih.gov Importantly, the active compounds did not show significant toxicity towards normal cells, suggesting a degree of selectivity for cancer cells. nih.gov
Computational Approaches to SAR: Molecular Docking and Ligand-Based Design
Computational methods play a crucial role in modern drug design and the elucidation of structure-activity relationships. mdpi.com Molecular docking and ligand-based design are two such approaches that have been applied to understand the interactions of etoposide and its derivatives with their biological targets. researchgate.netresearchgate.netmdpi.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. mdpi.comnih.gov For etoposide analogs, docking studies have been used to model their interaction with the topoisomerase II-DNA complex, helping to rationalize the observed biological activities. researchgate.netmdpi.com These studies can reveal key hydrogen bonds and hydrophobic interactions that are essential for potent inhibition. acs.org
Ligand-based design, on the other hand, relies on the knowledge of molecules that are known to be active. mdpi.com By comparing the structural and electronic features of a series of active and inactive compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to design new, potentially more potent, molecules. mdpi.com
Design Principles for Enhancing Efficacy and Selectivity
The ultimate goal of modifying the etoposide structure is to enhance its therapeutic index, meaning to increase its efficacy against cancer cells while minimizing its toxicity to normal cells. nih.gov SAR studies provide the fundamental principles for achieving this. nih.govnih.gov
Based on research into 4'-substituted etoposide analogs, several design principles have emerged:
Targeted Modifications: The 4'-position of the E-ring is a key site for modification to improve the pharmacological profile of etoposide. pharmacophorejournal.comnih.gov
Optimizing Substituents: The nature of the substituent on the benzyloxy ring is critical. For instance, the presence of 3',5'-dimethoxy groups on the benzyloxy moiety has been shown to significantly enhance cytotoxicity against various cancer cell lines. nih.gov
Improving Selectivity: The observation that some potent analogs exhibit low toxicity in normal cell lines suggests that it is possible to design derivatives with improved cancer cell selectivity. nih.gov
Overcoming Resistance: A key driver for developing new analogs is to overcome the mechanisms of drug resistance that can develop against etoposide. researchgate.netnih.gov
By systematically applying these principles, guided by both experimental data and computational modeling, it is possible to rationally design novel 4-benzyloxy etoposide derivatives and other analogs with superior anticancer properties. nih.govnih.govnih.gov
Preclinical Efficacy and Biological Activity Investigations of 4 Benzyloxy Etoposide
In Vitro Antiproliferative and Cytotoxic Activity
The initial assessment of a novel therapeutic candidate's potential lies in its ability to inhibit the growth of and induce death in cancer cells in a laboratory setting.
Evaluation Across Diverse Cancer Cell Lines
The cytotoxic activity of etoposide (B1684455) and its derivatives has been evaluated against a variety of human cancer cell lines. For instance, etoposide has demonstrated activity against HepG2 (liver cancer) and MOLT-3 (leukemia) cells. apexbt.com It has also been tested against BGC-823 (gastric cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. apexbt.com Studies have also explored the sensitivity of numerous small-cell lung cancer (SCLC) cell lines to etoposide. dovepress.com Furthermore, the antiproliferative effects of certain derivatives have been assessed in cell lines such as HeLa, HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2. nih.gov
Derivatives of etoposide have shown varying degrees of effectiveness. For example, some imidazophenazine derivatives demonstrated growth inhibition of more than 50% against the M14 melanoma cell line and the Sk-OV-3 ovarian cancer cell line. researchgate.netresearchgate.net One particular imidazophenazine derivative showed broad-spectrum activity, inhibiting the growth of CCRF-CEM and MOLT-4 (leukemia), HOP-92 and NCI-H460 (non-small cell lung cancer), UO-31 (renal cancer), and MCF-7 (breast cancer) cell lines by more than 50%. researchgate.net The sensitivity of glioblastoma stem cells (GSCs) to etoposide has also been a subject of investigation. nih.gov
Dose-Response Relationships and Half Maximal Inhibitory Concentrations (IC50)
The half maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined for etoposide and its analogs across various cancer cell lines. Etoposide itself has a reported IC50 of 59.2 μM as a topoisomerase II inhibitor. apexbt.com In specific cell lines, the IC50 values for etoposide were 30.16 μM for HepG2 and 0.051μM for MOLT-3. apexbt.com Against BGC-823, HeLa, and A549 tumor cell lines, the IC50 values were 43.74 ± 5.13, 209.90 ± 13.42, and 139.54 ± 7.05 μM, respectively. apexbt.com
For small-cell lung cancer (SCLC), a significant number of cell lines were found to be sensitive to etoposide, with a median IC50 of 2.06 μM for the sensitive lines, while resistant lines had a median IC50 of 50.0 μM. dovepress.com An imidazophenazine derivative of etoposide showed an IC50 of 16.3 µM against the MCF-7 breast cancer cell line, which was comparable to etoposide's IC50 of 15.1 µM in the same study. researchgate.net In a study on glioblastoma stem cells (GSCs), the sensitivity to etoposide varied significantly, with IC50 values showing a more than 50-fold difference among different GSC lines. nih.gov
| Compound | Cell Line | Cancer Type | IC50 (μM) | Source |
|---|---|---|---|---|
| Etoposide | Generic | Topoisomerase II Inhibition | 59.2 | apexbt.com |
| Etoposide | HepG2 | Liver Cancer | 30.16 | apexbt.com |
| Etoposide | MOLT-3 | Leukemia | 0.051 | apexbt.com |
| Etoposide | BGC-823 | Gastric Cancer | 43.74 ± 5.13 | apexbt.com |
| Etoposide | HeLa | Cervical Cancer | 209.90 ± 13.42 | apexbt.com |
| Etoposide | A549 | Lung Cancer | 139.54 ± 7.05 | apexbt.com |
| Etoposide | SCLC (sensitive) | Small-Cell Lung Cancer | 2.06 (median) | dovepress.com |
| Etoposide | SCLC (resistant) | Small-Cell Lung Cancer | 50.0 (median) | dovepress.com |
| Imidazophenazine derivative | MCF-7 | Breast Cancer | 16.3 | researchgate.net |
| Etoposide | MCF-7 | Breast Cancer | 15.1 | researchgate.net |
In Vivo Antitumor Efficacy in Relevant Animal Models
Following promising in vitro results, the evaluation of a compound's effectiveness moves to living organisms to understand its activity in a more complex biological system.
Assessment in Murine Xenograft Models
Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical in vivo testing. An in vivo model for etoposide resistance was developed using HCT-116 human colon carcinoma cells implanted in athymic mice. nih.gov The antitumor efficacy of etoposide-loaded implants has been studied in an A549 xenograft mouse model. researchgate.net Furthermore, the combination of low-dose etoposide with an oncolytic virus was tested in mice with intracranial human glioblastoma stem cell-derived tumors. nih.gov Syngeneic models, which utilize tumor cells from the same genetic background as the mouse, are also employed for preclinical evaluation. biocytogen.com
Impact on Tumor Growth Inhibition and Regression
In a syngeneic murine neuroblastoma model, a prodrug of etoposide, when combined with a catalytic antibody, led to a significant 75% reduction in subcutaneous tumor growth. pnas.org In contrast, etoposide administered alone at the maximum tolerated dose was less effective. pnas.org A study using a Walker-256 tumor-bearing rat model demonstrated the tumor growth inhibitory effects of etoposide. nih.govnih.gov In an etoposide-resistant human colon carcinoma xenograft model, etoposide treatment resulted in a 45% tumor inhibition. nih.gov In a separate study, the combination of low-dose etoposide and an oncolytic herpes simplex virus significantly extended the survival of mice with etoposide-insensitive intracranial tumors. nih.gov
| Model | Treatment | Key Finding | Source |
|---|---|---|---|
| Syngeneic Murine Neuroblastoma | Etoposide Prodrug + Catalytic Antibody | 75% reduction in subcutaneous tumor growth. pnas.org | pnas.org |
| Walker-256 Tumor-Bearing Rat | Etoposide | Demonstrated tumor growth inhibition. nih.govnih.gov | nih.govnih.gov |
| Etoposide-Resistant Human Colon Carcinoma Xenograft | Etoposide | 45% tumor inhibition. nih.gov | nih.gov |
| Intracranial Human Glioblastoma Stem Cell Xenograft | Low-Dose Etoposide + Oncolytic Virus | Significantly extended survival. nih.gov | nih.gov |
Investigations into Combination Therapies with 4-Benzyloxy Etoposide
To enhance therapeutic outcomes, etoposide and its derivatives are often studied in combination with other anticancer agents. The combination of etoposide with cisplatin (B142131) is a well-established regimen. nih.govnih.gov Another common combination is with carboplatin, particularly for patients who may not tolerate cisplatin well. mdpi.com The potential of combining etoposide with immunotherapy agents like atezolizumab and durvalumab is also being explored. mdpi.com Furthermore, investigations into combining etoposide with targeted therapies, such as the EGFR inhibitor erlotinib, are ongoing. mdpi.com Studies have also looked at the synergistic effects of combining low-dose etoposide with oncolytic viruses, which was found to significantly increase apoptosis in glioblastoma stem cells in vitro and enhance survival in vivo. nih.gov The combination of etoposide with piperine (B192125) has been investigated to enhance bioavailability and overcome chemoresistance. nih.govoncotarget.com
Preclinical Data on this compound Remains Elusive
Despite extensive searches of available scientific literature and databases, detailed preclinical efficacy and biological activity investigations for the specific chemical compound "this compound" could not be located. As a result, the requested article focusing on its synergistic effects in cellular systems and enhanced efficacy in preclinical animal studies cannot be generated at this time.
The inquiry for data on this compound, a derivative of the well-known chemotherapy agent Etoposide, did not yield specific studies outlining its performance in cellular models or in vivo animal experiments. Standard Etoposide has a well-documented history of preclinical and clinical use, with numerous studies detailing its mechanism of action as a topoisomerase II inhibitor and its efficacy against various cancers. lgcstandards.comdrugbank.combccancer.bc.ca Combination therapies involving Etoposide have also been extensively researched, showing synergistic effects with other chemotherapeutic agents in various cancer cell lines and animal models. nih.govmdpi.comdrugs.com
However, the addition of a benzyloxy group at the 4-position of the Etoposide molecule appears to designate a compound that is either novel, not widely studied, or referenced under a different nomenclature in existing research. Searches for "this compound" and related terms failed to retrieve specific preclinical data, including the detailed research findings and data tables required to construct the requested article.
Information on related concepts, such as the use of a "4-benzyloxy-benzylamino chemotype" in the development of other types of therapeutic agents, was found but is not relevant to the specific cytotoxic properties of an Etoposide derivative. nih.gov Similarly, while the excipients in some Etoposide formulations include benzyl (B1604629) alcohol, this is distinct from the chemical modification of the Etoposide molecule itself. hpra.iehpra.ieefda.gov.et
Without specific studies on this compound, any discussion of its preclinical efficacy would be speculative and would not adhere to the strict requirements for scientifically accurate and data-driven content. Further research and publication in peer-reviewed journals are necessary before a comprehensive article on the preclinical profile of this particular compound can be written.
Mechanisms of Drug Resistance and Overcoming Strategies in the Context of 4 Benzyloxy Etoposide
Role of Drug Efflux Pumps (e.g., P-glycoprotein/MDR-1)
A primary mechanism of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. nih.govscience.gov Among these, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a key player. nih.govwikipedia.org P-gp is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide range of structurally and functionally diverse xenobiotics, including many anticancer drugs like etoposide (B1684455), out of the cell. science.govwikipedia.orgresearchgate.net This reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect. nih.gov
The overexpression of P-gp has been observed in various cancer types, including pancreatic cancer and colorectal cancer, and is often associated with a poor response to chemotherapy. nih.govnih.gov In pancreatic carcinoma, for instance, a high percentage of tumors express MDR1 P-gp. nih.gov Similarly, colorectal cancers often exhibit high levels of P-gp, which may contribute to their inherent resistance to many natural product-based anticancer drugs. nih.gov
| Transporter | Gene | Function | Role in Resistance |
|---|---|---|---|
| P-glycoprotein (P-gp) | MDR1/ABCB1 | ATP-dependent drug efflux pump | Reduces intracellular concentration of etoposide and other drugs |
Given the significant role of P-gp in drug resistance, considerable effort has been directed towards strategies to circumvent its effects. One approach involves the co-administration of P-gp inhibitors with chemotherapeutic agents. These inhibitors can block the function of the pump, leading to increased intracellular drug accumulation and restored sensitivity. Several generations of P-gp modulators have been developed, though clinical success has been limited. researchgate.net
Another strategy focuses on designing drug analogs that are poor substrates for P-gp. While specific data on 4-benzyloxy etoposide's interaction with P-gp is not detailed in the provided results, the development of etoposide prodrugs has shown promise in overcoming MDR-1 mediated resistance in neuroblastoma models. researchgate.net These prodrugs are designed to be less susceptible to efflux by P-gp, thereby increasing their efficacy in resistant cells. researchgate.net Furthermore, the use of nanotechnology to encapsulate drugs like etoposide is being explored to bypass efflux pumps and enhance drug delivery to tumor cells. researchgate.net
Modulation of Apoptotic Pathways and Resistance to Cell Death
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged cells and is a primary mechanism by which many chemotherapeutic drugs, including etoposide, exert their effects. nih.govnih.gov Resistance to apoptosis is a hallmark of cancer and a significant contributor to chemoresistance. nih.gov
In the context of etoposide, resistance can arise from the dysregulation of apoptotic signaling pathways. For example, in etoposide-resistant melanoma cells, a deficiency in the activation of the mitochondrial pro-apoptotic pathway has been observed following etoposide treatment. nih.gov This suggests that the cells have developed mechanisms to evade the drug-induced apoptotic signals.
The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in determining a cell's fate. mdpi.combrieflands.com Overexpression of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can lead to resistance. Studies have shown that combining etoposide with compounds like curcumin (B1669340) can enhance its pro-apoptotic effect by modulating the expression of Bax and Bcl-2 and increasing the activity of caspases, the key executioners of apoptosis. brieflands.com
Interestingly, the alterations in apoptotic pathways can be drug-specific. Etoposide-resistant melanoma cells that are deficient in apoptosis induction by topoisomerase II inhibitors can still undergo apoptosis when treated with other chemotherapeutic agents like cisplatin (B142131) or fotemustine. nih.gov This highlights the complexity of resistance mechanisms and the potential for using alternative drugs to overcome them.
Contribution of DNA Repair Mechanisms
The cytotoxic effect of etoposide is mediated by the generation of DNA double-strand breaks. nih.gov Consequently, the cell's capacity to repair this damage plays a crucial role in determining its sensitivity to the drug. Enhanced DNA repair can counteract the effects of etoposide and contribute to resistance.
The DNA damage response (DDR) is a complex network of pathways that sense and repair DNA lesions. frontiersin.org Key players in the repair of double-strand breaks include the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. frontiersin.org
Studies have indicated that targeting DNA repair pathways can increase tumor sensitivity to DNA-damaging agents. For example, inhibitors of the ATM kinase, a key protein in the DDR, can sensitize tumor cells to the cytotoxic effects of etoposide. frontiersin.org Similarly, inhibiting DNA-dependent protein kinase (DNA-PK), another crucial component of the NHEJ pathway, can enhance the efficacy of topoisomerase II inhibitors. frontiersin.org
Conversely, deficiencies in certain DNA repair pathways can lead to increased sensitivity to etoposide. For instance, cells with impaired HR due to BRCA1 or BRCA2 mutations may be more reliant on other error-prone repair pathways, making them more vulnerable to the DNA damage induced by etoposide. frontiersin.org The transcription factor KLF4 has also been implicated in mediating the DNA damage response, with KLF4-deficient cells showing increased sensitivity to etoposide-induced DNA damage. mdpi.com
Epigenetic Alterations and Neuroendocrine Differentiation in Acquired Resistance
Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the DNA sequence itself. nih.gov These changes are increasingly recognized as important contributors to the development of drug resistance.
In some cancers, acquired resistance to targeted therapies can involve a phenomenon known as neuroendocrine (NE) differentiation. nih.gov This process involves a shift in the cellular phenotype towards a neuroendocrine-like state, which can be accompanied by changes in sensitivity to chemotherapeutic drugs. For instance, in lung adenocarcinoma cell lines that have acquired resistance to EGFR tyrosine kinase inhibitors, NE differentiation has been observed. nih.gov Interestingly, these NE-differentiated cells showed increased sensitivity to etoposide, a drug commonly used in the treatment of small cell lung cancer, which is a type of neuroendocrine tumor. nih.gov This suggests that the epigenetic reprogramming associated with NE differentiation can alter the drug sensitivity profile of cancer cells.
Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in many cancers and plays a role in blocking cell differentiation. frontiersin.orgresearchgate.net Inhibition of LSD1 has been shown to impact the viability of cancer cells and can prevent resistance to other antitumor agents. frontiersin.org This highlights the potential of targeting epigenetic regulators to overcome drug resistance.
Development of Strategies to Circumvent Resistance in Preclinical Models
Preclinical research is actively exploring various strategies to overcome resistance to etoposide and other chemotherapeutics. These strategies often involve combination therapies or the development of novel drug formulations.
Key preclinical strategies include:
Combination with P-gp inhibitors: As discussed earlier, co-administration of P-gp inhibitors is a rational approach to reverse MDR-1 mediated resistance. researchgate.net The development of third-generation modulators specifically designed for MDR reversal is ongoing. researchgate.net
Development of prodrugs and novel formulations: Designing etoposide prodrugs that are not substrates for P-gp or encapsulating etoposide in nanoparticles are promising approaches to enhance drug delivery and circumvent efflux-mediated resistance. researchgate.net
Targeting DNA repair pathways: The use of inhibitors of key DNA repair proteins like ATM and DNA-PK in combination with etoposide has shown synergistic effects in preclinical models. frontiersin.org
Modulating apoptotic pathways: Combining etoposide with agents that promote apoptosis, such as curcumin, can enhance its cytotoxic activity in resistant cells. brieflands.com
Targeting epigenetic regulators: The use of LSD1 inhibitors, alone or in combination with other drugs, is being investigated as a strategy to overcome resistance by altering the epigenetic landscape of cancer cells. frontiersin.orgresearchgate.net
Rational design of dual-targeting agents: A novel approach involves the rational design of compounds that can inhibit multiple targets simultaneously, which may limit the development of resistance. plos.org
These preclinical studies provide the foundation for the development of more effective therapeutic strategies to combat etoposide resistance in the clinical setting.
Advanced Research Directions and Future Perspectives for 4 Benzyloxy Etoposide
Novel Drug Delivery Systems and Formulations
The therapeutic efficacy of 4-Benzyloxy Etoposide (B1684455), like many potent anticancer agents, is often hampered by challenges such as poor water solubility and non-specific biodistribution. To overcome these limitations, researchers are actively exploring novel drug delivery systems and formulations. These advanced systems aim to enhance the solubility, stability, and targeted delivery of the compound, thereby improving its therapeutic index.
Nanoparticles: Nanoparticle-based drug delivery systems have emerged as a promising strategy. nih.gov These systems can encapsulate hydrophobic drugs like 4-Benzyloxy Etoposide, increasing their aqueous solubility and protecting them from premature degradation. nih.gov Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanogels are being investigated for their potential to deliver this compound more effectively. nih.govprimescholars.comamericanpharmaceuticalreview.com For instance, the small size of nanoparticles allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. americanpharmaceuticalreview.com Furthermore, the surface of these nanoparticles can be functionalized with specific ligands to actively target cancer cells, minimizing off-target toxicity. nih.govnih.gov
Liposomes: Liposomes, which are vesicular structures composed of lipid bilayers, offer another versatile platform for delivering this compound. nih.gov They can encapsulate both hydrophilic and hydrophobic drugs and can be engineered to control the drug release profile. nih.gov PEGylated liposomes, for example, have been shown to have a longer circulation time in the bloodstream, increasing the likelihood of reaching the tumor site. americanpharmaceuticalreview.com
Micelles: Polymeric micelles, self-assembling nanosized core-shell structures, are particularly well-suited for solubilizing poorly water-soluble drugs. researchgate.net The hydrophobic core can effectively load this compound, while the hydrophilic shell provides stability in aqueous environments. researchgate.net Studies have shown that polymeric micelles can significantly increase the water solubility of hydrophobic compounds and have demonstrated the potential to improve the oral absorption of certain drugs. americanpharmaceuticalreview.com
Exploration of this compound as a Prodrug or Component of Prodrug Systems
The concept of a prodrug involves chemically modifying a drug to improve its pharmacokinetic and pharmacodynamic properties. core.ac.uk this compound itself can be considered a derivative of the natural product podophyllotoxin (B1678966), and further modifications to its structure are being explored to create prodrugs with enhanced therapeutic potential. pharmacophorejournal.com
Enzymatic or Chemical Activation: The design of this compound prodrugs often involves the incorporation of a chemical moiety that can be cleaved by specific enzymes or under certain physiological conditions to release the active drug. core.ac.uknih.gov This approach can lead to tumor-selective drug activation, as some enzymes are overexpressed in cancer cells. nih.gov For example, prodrugs can be designed to be activated by enzymes such as carboxylesterases or phosphatases, which are often found in higher concentrations in tumor tissues. nih.govresearchgate.net This strategy aims to deliver higher concentrations of the active drug to the target cells while minimizing systemic toxicity. nih.gov Etoposide phosphate (B84403) is a well-known example of a successful water-soluble prodrug of etoposide that is readily converted to the active drug in vivo. pharmacophorejournal.comnih.gov
Integration with Targeted Therapies and Combination Approaches
To enhance the anticancer efficacy and overcome drug resistance, this compound is being investigated in combination with other therapeutic agents. mdpi.com The synergistic effects of combining this compound with other chemotherapeutic drugs or targeted therapies could lead to improved treatment outcomes. mdpi.comnih.gov
Synergistic Effects with Other Chemotherapeutic Agents: Combining this compound with other cytotoxic drugs that have different mechanisms of action can lead to enhanced cancer cell killing. nih.gov For example, combinations with platinum-based agents like cisplatin (B142131) or other topoisomerase inhibitors have shown promise in preclinical studies. mdpi.comnih.gov Studies on etoposide have demonstrated synergistic effects when combined with agents like cyclophosphamide (B585) and cisplatin. nih.gov
Combination with Targeted Therapies: The integration of this compound with targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, is a promising area of research. mdpi.com For instance, combining it with inhibitors of signaling pathways that are frequently dysregulated in cancer could enhance its therapeutic effect. google.com
Application of Computational Chemistry for Next-Generation Analogues
Computational chemistry plays a crucial role in the rational design of new and more effective analogues of this compound. nih.govlongdom.org By using molecular modeling and simulation techniques, researchers can predict the binding affinity of new compounds to their target, as well as their pharmacokinetic properties. longdom.orgmdpi.com
Molecular Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide insights into the interactions between this compound analogues and their biological targets, such as topoisomerase II. oup.commdpi.com This information can guide the design of new molecules with improved potency and selectivity. mdpi.com These computational methods can help in identifying key structural features required for optimal activity and can be used to screen virtual libraries of compounds before their synthesis, saving time and resources. longdom.orgnih.gov
Uncovering Broader Biological Activities Beyond Direct Anticancer Effects
While the primary focus of this compound research is its anticancer activity, there is growing interest in exploring its potential broader biological effects. The parent compound, etoposide, has shown activities beyond its direct cytotoxic effects, suggesting that its derivatives may also possess a wider range of therapeutic applications. rug.nlmdpi.com
Potential Anti-inflammatory or Antiviral Properties: Some studies have suggested that etoposide may have immunomodulatory and anti-inflammatory properties. rug.nlmdpi.com For instance, it has been investigated for its potential to suppress inflammatory cytokine production. rug.nl Given the structural similarities, it is plausible that this compound could also exhibit such effects. Additionally, the antiviral potential of podophyllotoxin derivatives is an area of active investigation, and it is possible that this compound could have applications in this area as well. mdpi.commedscape.com Further research is needed to fully uncover and characterize these potential broader biological activities.
Q & A
Basic: What is the primary mechanism by which 4-benzyloxy etoposide derivatives exert cytoprotective effects against peroxynitrite-induced cytotoxicity?
Answer: Studies on etoposide analogs suggest cytoprotection is mediated through direct scavenging of peroxynitrite (ONOO⁻), rather than cell cycle inhibition. For example, fluorescence assays using dihydrorhodamine 123 (DHR) oxidation showed etoposide reduces peroxynitrite-dependent oxidative stress in astrocytes. This effect was independent of cell cycle arrest, as confirmed via flow cytometry with propidium iodide staining .
Basic: How do researchers quantify intracellular glutathione (GSH) levels to assess antioxidant efficacy of this compound analogs?
Answer: GSH levels are measured using monochlorobimane fluorescence, where GSH forms a fluorescent complex detectable at 400/480 nm (excitation/emission). Data is normalized to protein content via the bicinchoninic acid method. This approach revealed etoposide prevents GSH depletion in glucose-deprived astrocytes exposed to peroxynitrite .
Advanced: What experimental designs distinguish direct peroxynitrite scavenging from cell cycle modulation in this compound studies?
Answer: Key methodologies include:
- DHR Oxidation Assay: Measures ONOO⁻ scavenging via fluorescence intensity changes.
- FACS Analysis: Propidium iodide staining evaluates cell cycle phase distribution (e.g., G2/M arrest).
- LDH Release Assay: Quantifies cytotoxicity under glucose deprivation (GD) and SIN-1 (peroxynitrite donor) exposure.
These methods confirmed etoposide’s cytoprotection is mechanism-specific to peroxynitrite neutralization, not cycle arrest .
Advanced: How can synthetic routes for 4-benzyloxy ether derivatives be optimized for structure-activity studies?
Answer: Green synthesis methods, such as surfactant-assisted Williamson ether synthesis in aqueous media, improve yield and sustainability. For example, 4-benzyloxy benzoic acid synthesis uses sodium dodecyl sulfate (SDS) as a phase-transfer catalyst, enabling efficient O-alkylation under mild conditions .
Advanced: What methodological controls are critical when evaluating this compound’s antioxidant capacity?
Answer: Essential controls include:
- ROS/RNS Specificity: Use SIN-1 for peroxynitrite, SNAP/cysteine for nitric oxide (NO), and xanthine oxidase/lucigenin for superoxide (O₂⁻).
- Blank Subtraction: SOD (superoxide dismutase) controls for chemiluminescence assays.
- Statistical Validation: ANOVA with Scheffé’s post-hoc test ensures significance (p < 0.05) in multi-group comparisons .
Basic: Which biomarkers are prioritized to assess neuroprotective efficacy of this compound analogs?
Answer: Key biomarkers include:
- LDH Release: Indicates membrane integrity loss and cytotoxicity.
- GSH Levels: Reflects antioxidant capacity.
- Cell Cycle Distribution: Analyzed via propidium iodide FACS to exclude cycle arrest effects .
Advanced: How do contradictory findings on etoposide’s mechanisms inform derivative design?
Answer: Discrepancies (e.g., cell cycle inhibition vs. oxidant scavenging) highlight the need for mechanistic validation. For instance, ciclopirox (another inhibitor) protects via mitochondrial stabilization, not peroxynitrite scavenging. Thus, 4-benzyloxy analogs require multi-modal assays (e.g., DHR, GSH, FACS) to confirm target specificity .
Advanced: What are the limitations of in vitro models for studying this compound’s neuroprotection?
Answer: Limitations include:
- Astrocyte Monocultures: Lack neuronal-glial interactions.
- GD/SIN-1 Exposure: May not fully replicate in vivo oxidative stress.
- Dose Translation: High in vitro doses (e.g., 10 µM) may not reflect physiological relevance. Complementary in vivo models are critical .
Basic: How is peroxynitrite generation quantified in etoposide studies?
Answer: SIN-1 (a peroxynitrite donor) is used with DHR fluorescence assays. NO and O₂⁻ levels are separately measured via Clark-type electrodes (for NO) and xanthine oxidase/lucigenin chemiluminescence (for O₂⁻). Data normalization to SOD-inhibited controls ensures specificity .
Advanced: What synthesis challenges arise when introducing 4-benzyloxy groups to etoposide analogs?
Answer: Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
